2-amino-4-(pyridin-4-yl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile
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Overview
Description
2-amino-4-(pyridin-4-yl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(pyridin-4-yl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile typically involves multi-component reactions. One common method includes the condensation of 2-amino-3-cyano-4H-pyran with 4-pyridinecarboxaldehyde in the presence of a catalyst such as piperidine. The reaction is usually carried out in a solvent like ethanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(pyridin-4-yl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced pyranoquinoline derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
2-amino-4-(pyridin-4-yl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile has been explored for various scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain the quinoline moiety, are well-known for their antimalarial properties.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine, which feature the pyridine ring, are essential in biological systems and have various therapeutic applications.
Uniqueness
2-amino-4-(pyridin-4-yl)-4H-pyrano[3,2-h]quinoline-3-carbonitrile stands out due to its unique combination of pyridine, pyrano, and quinoline structures. This fusion imparts distinct chemical properties and biological activities, making it a versatile compound for research and development in multiple fields .
Properties
CAS No. |
300391-06-4 |
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Molecular Formula |
C18H12N4O |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
2-amino-4-pyridin-4-yl-4H-pyrano[3,2-h]quinoline-3-carbonitrile |
InChI |
InChI=1S/C18H12N4O/c19-10-14-15(11-5-8-21-9-6-11)13-4-3-12-2-1-7-22-16(12)17(13)23-18(14)20/h1-9,15H,20H2 |
InChI Key |
YNEIROJBBRXLDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C(C(=C(O3)N)C#N)C4=CC=NC=C4)N=C1 |
solubility |
40.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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